tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS 128372-77-0) is a chiral pyrrolidinone derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . The compound features a 5-oxopyrrolidine (pyroglutamate) backbone, a tert-butyl carbamate protecting group, and a methyl substituent at the (2S)-position. This structure is widely utilized in medicinal chemistry as a precursor for peptide synthesis, chiral auxiliaries, and intermediates in the synthesis of bioactive molecules. Its stereochemical purity and stability under various reaction conditions make it valuable in asymmetric synthesis .
Properties
CAS No. |
239469-76-2 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
XEEYKPKCVNDLCR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(=O)N1C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Mediated Oxidation
Ruthenium-based catalysts, such as RuCl₃ with NaIO₄ as a co-oxidant, enable C–H activation at C5. In a biphasic system (CH₃CN/H₂O), Intermediate A undergoes oxidation at 40°C for 12 hours, achieving 70–75% yield.
Optimization Insights :
-
Higher temperatures (>50°C) lead to overoxidation to carboxylic acids.
-
Substituents at C2 (methyl group) hinder steric access, necessitating prolonged reaction times.
Hypervalent Iodine Reagents
(Diacetoxyiodo)benzene (DAIB) in aqueous acetic acid selectively oxidizes C5 without affecting the Boc group. Yields reach 65–68% after 8 hours at 25°C.
Advantages :
-
Mild conditions preserve acid-sensitive functional groups.
-
No heavy metal residues, aligning with green chemistry principles.
Enzymatic Oxidation
Cytochrome P450 monooxygenases engineered for substrate specificity achieve enantioretentive oxidation. While yields remain modest (50–55%), this method avoids harsh reagents and suits biocatalytic workflows.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process integrates Boc protection and oxidation:
-
Protection : Intermediate A is synthesized in a tubular reactor (residence time: 10 minutes, 25°C).
-
Oxidation : The stream mixes with RuCl₃/NaIO₄ in a high-pressure reactor (60°C, 5 bar).
Benefits :
-
85% overall yield with 99.5% purity.
-
Reduced solvent waste compared to batch processing.
Crystallization and Purification
The crude product is recrystallized from ethyl acetate/hexane (1:3) to remove Ru residues and unreacted starting material. Final purity exceeds 99.9% by HPLC.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Yield (%) | Purity (%) | Reaction Time | Cost (USD/kg) |
|---|---|---|---|---|
| RuCl₃/NaIO₄ | 75 | 99.5 | 12 h | 320 |
| DAIB | 68 | 98.8 | 8 h | 410 |
| KMnO₄ (Acidic) | 45 | 97.2 | 24 h | 90 |
| Enzymatic | 55 | 99.1 | 48 h | 620 |
Trade-offs :
-
RuCl₃/NaIO₄ : Cost-effective but generates metal waste.
-
DAIB : High purity but economically prohibitive for large-scale use.
-
Enzymatic : Sustainable but slow and expensive.
Stereochemical Integrity Maintenance
The methyl group at C2 is prone to epimerization under acidic or high-temperature conditions. Strategies to mitigate racemization include:
-
Low-Temperature Oxidation : Conducting reactions below 30°C preserves configuration.
-
Buffered Systems : Phosphate buffers (pH 7–8) during enzymatic oxidation prevent acid-catalyzed racemization.
Case Study: Process Optimization
A 2024 study achieved 89% yield by modifying the RuCl₃/NaIO₄ system with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst. TEMPO stabilizes reactive intermediates, reducing side reactions and shortening the reaction time to 6 hours.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
Organic Synthesis
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of new synthetic methodologies and reaction mechanisms.
Peptide Synthesis
The compound is particularly valuable in peptide synthesis where it acts as a protecting group for amino acids. The tert-butyl group protects amino acids from unwanted reactions, enhancing selectivity and efficiency in peptide formation .
Pharmaceutical Development
In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of biologically active compounds with potential therapeutic properties .
Biological Studies
This compound is employed in NMR studies to investigate macromolecular complexes. Its application helps elucidate the interactions within biological systems.
Industrial Applications
In the industry, this compound is applied in producing specialty chemicals and materials. It is also used to develop new catalysts and reagents that enhance industrial processes .
Case Study 1: Peptide Synthesis Optimization
A study demonstrated that using this compound as a protecting group significantly improved yields in peptide synthesis compared to other protecting groups. The optimized conditions resulted in a yield increase from 50% to 85% under controlled pH and temperature conditions.
Case Study 2: Drug Development
Research involving this compound has led to the successful synthesis of novel anti-cancer agents. By modifying its structure, researchers were able to enhance the pharmacological properties of the resulting compounds, demonstrating its utility in drug design .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid, which can then participate in further reactions .
Comparison with Similar Compounds
Structural Differences :
- Lacks the 2-methyl substituent present in the target compound.
- Contains a carboxylic acid group at the 5-oxo position instead of a methyl group at the 2-position.
tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Structural Differences :
- Replaces the 2-methyl group with a methanesulfonyloxymethyl (-CH₂OSO₂CH₃) substituent.
Properties and Reactivity :
Key Data :
- ¹H NMR (CDCl₃): δ 4.35–4.20 (m, 2H, CH₂OSO₂), 3.70–3.50 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, SO₂CH₃) .
- Applications: Intermediate for introducing functionalized side chains in alkaloid synthesis .
Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 328)
Structural Differences :
- Incorporates a spiro-indole-pyrrolidine core and additional substituents (e.g., triisopropylsilyl ethynyl, propene groups).
- Example: tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (C₃₅H₅₁N₃SiO₄) .
Azide-Functionalized Pyrrolidine Derivatives (e.g., Compound 24)
Structural Differences :
- Features an azido group (-N₃) at the 2-position and a silyl-protected hydroxyproline moiety.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | N/A | N/A | Methyl, tert-butyl carbamate |
| tert-Butyl L-Pyroglutamate | C₉H₁₅NO₃ | 185.22 | N/A | >98 | Carboxylic acid, tert-butyl ester |
| Spiro-pyrrolidine-oxindole (Compound 328) | C₃₅H₅₁N₃SiO₄ | 628.35 | 99 | 94 | Spiro-indole, alkyne, propene |
| Mesylated pyrrolidine derivative | C₁₁H₂₁NO₅S | 279.35 | N/A | 92 | Sulfonate ester, tert-butyl |
Research Findings and Implications
Steric Effects: The 2-methyl group in the target compound enhances stereochemical control in asymmetric synthesis compared to non-methylated analogs like tert-butyl L-pyroglutamate .
Functional Group Compatibility : Sulfonate and azide derivatives exhibit broader reactivity profiles, enabling diverse downstream modifications .
Synthetic Challenges : Complex spiro-pyrrolidine derivatives require multi-step syntheses and advanced purification techniques, resulting in variable yields (39–94%) .
Biological Activity
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its pyrrolidine structure, is involved in various biochemical pathways and has implications in medicinal chemistry, particularly in drug development.
- Molecular Formula : C11H17NO5
- Molecular Weight : 243.26 g/mol
- CAS Number : 108963-96-8
- Boiling Point : Not specified
- Melting Point : 68-69 °C
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound, which can modulate enzyme activity and receptor interactions. This modulation can lead to significant effects on cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving the regulation of Bcl-2 and Bax proteins, which are critical in the apoptotic pathway .
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly against neurotoxic agents like amyloid-beta peptides. Studies suggest that it may inhibit lipid peroxidation and protect antioxidative enzymes, thereby reducing cell death associated with neurodegenerative conditions .
Study 1: Apoptosis Induction in Cancer Cells
In a study investigating the effects of this compound on gastric cancer cells, it was found to induce apoptosis at concentrations as low as 3.2 mg/mL. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Study 2: Neuroprotective Mechanism
Another study examined the compound's protective effects against amyloid-beta-induced cytotoxicity. The results demonstrated a dose-dependent protective effect, highlighting its potential role in treating Alzheimer's disease by inhibiting oxidative stress markers .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate | C11H17NO5 | 243.26 g/mol | Anticancer activity |
| Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | C13H21N O6 | 285.336 g/mol | Antimicrobial properties |
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate?
The synthesis typically involves coupling reactions using mixed anhydride intermediates. A standard protocol includes:
- Step 1: Reacting the carboxylic acid precursor with isobutyl chloroformate in CH2Cl2 and DIPEA (6.45 mmol) at room temperature for 2 hours to form the mixed anhydride .
- Step 2: Adding 2-amino-2-methylpropanol and DIPEA to the anhydride, followed by overnight stirring.
- Purification: Flash chromatography (0–100% EtOAc/hexane gradient) yields the product in ~59% purity. Key parameters include solvent choice, stoichiometry of DIPEA (critical for anhydride stability), and gradient optimization during chromatography .
Q. How is the stereochemical integrity of the (2S)-configuration validated during synthesis?
- Chiral HPLC: Employed to separate enantiomers and confirm enantiomeric excess.
- Optical Rotation: Measured using a polarimeter (e.g., [α]D<sup>20</sup> values reported in CHCl3).
- NMR Analysis: <sup>1</sup>H and <sup>13</sup>C NMR data for diastereotopic protons or carbons (e.g., δ 4.09 ppm for specific chiral center environments) .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy: Peaks at ~1748 cm<sup>−1</sup> (C=O stretch of carbamate) and 1781 cm<sup>−1</sup> (ketone) confirm functional groups .
- HRMS: Exact mass matching (e.g., m/z 640.34597 for [M+H]<sup>+</sup> in C39H50NO5Si<sup>+</sup> ).
- <sup>1</sup>H/<sup>13</sup>C NMR: Key shifts include δ 1.44 ppm (tert-butyl) and δ 174.0 ppm (ketone carbon) .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized for intermediates derived from this compound?
- Catalyst Selection: Pd/C (10% w/w) under H2 atmosphere achieves >99% reduction of alkynes to alkanes (e.g., conversion of 5b to 5c in EtOH) .
- Critical Parameters:
- Temperature: 70°C for 18 hours ensures complete conversion.
- Solvent: EtOH enhances H2 solubility vs. THF.
- Work-up: Filtration through Celite avoids catalyst residues .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Case Study: A 75% yield at 0.72 mmol scale dropped to 60% at 3.22 mmol due to poor mixing in anhydride formation. Solutions include:
- Stepwise Reagent Addition: Slow addition of isobutyl chloroformate to avoid local overheating.
- Inert Atmosphere: Argon bubbling prevents moisture-induced side reactions .
- Analytical Monitoring: LC-MS tracks intermediate consumption (e.g., mixed anhydride formation) to adjust stoichiometry .
Q. How are unstable intermediates (e.g., silyl-protected derivatives) stabilized during synthesis?
- Protection Strategies: tert-Butyldiphenylsilyl (TBDPS) groups prevent oxidation of alcohol intermediates.
- Low-Temperature Quenching: Using −78°C conditions during Swern oxidation (oxalyl chloride/DMSO) minimizes ketone racemization .
- Lyophilization: Freeze-drying aqueous extracts preserves hydrolytically sensitive intermediates .
Methodological Notes
- Avoiding Epimerization: Use aprotic solvents (CH2Cl2) and low temperatures during carbamate formation .
- Handling Air-Sensitive Reagents: Pd(PPh3)4 and CuI require Ar-sparged DMF to prevent oxidation .
- Column Chromatography: Pre-adsorption of crude product onto silica gel improves resolution in hexane/EtOAc gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
